N-Phenyl-1H-1,2,4-triazole-3-sulfonamide
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Overview
Description
N-Phenyl-1H-1,2,4-triazole-3-sulfonamide: is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1H-1,2,4-triazole-3-sulfonamide typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization and sulfonation . The general synthetic route can be summarized as follows:
Formation of Phenylhydrazine Derivative: Phenylhydrazine reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form phenylhydrazine dithiocarbamate.
Cyclization: The phenylhydrazine dithiocarbamate undergoes cyclization to form the triazole ring.
Sulfonation: The triazole derivative is then sulfonated using a sulfonating agent like chlorosulfonic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1H-1,2,4-triazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-Phenyl-1H-1,2,4-triazole-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenyl-1H-1,2,4-triazole-3-sulfonamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-1H-1,2,4-triazole-3-thiol
- N-Phenyl-1H-1,2,4-triazole-3-carboxamide
- N-Phenyl-1H-1,2,4-triazole-3-methanol
Uniqueness
N-Phenyl-1H-1,2,4-triazole-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C8H8N4O2S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
N-phenyl-1H-1,2,4-triazole-5-sulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c13-15(14,8-9-6-10-11-8)12-7-4-2-1-3-5-7/h1-6,12H,(H,9,10,11) |
InChI Key |
DUZNESVJKIXOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=NC=NN2 |
Origin of Product |
United States |
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